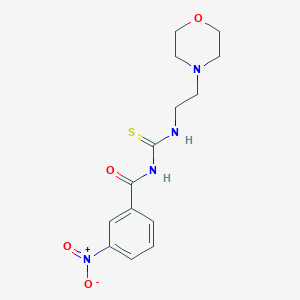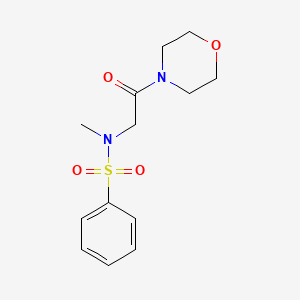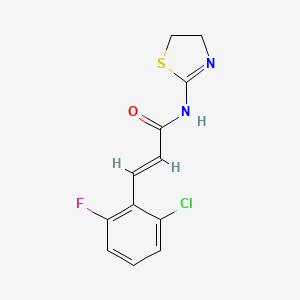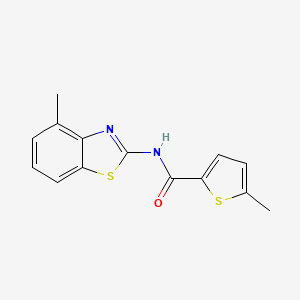
N-(2-morpholin-4-ylethylcarbamothioyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholin-4-ylethylcarbamothioyl)-3-nitrobenzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a nitrobenzamide moiety, and a carbamothioyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethylcarbamothioyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitrobenzoyl chloride with 2-(morpholin-4-yl)ethylamine to form an amide intermediate. This intermediate is then reacted with thiocarbamoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylethylcarbamothioyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of reduced nitrobenzamide derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-(2-morpholin-4-ylethylcarbamothioyl)-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethylcarbamothioyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-morpholin-4-ylethanamine
- 5-(morpholin-4-yl)-1,2,3-thiadiazoles
- N-(2-morpholin-4-yl-ethyl)-N’-thiazol-2-yl-oxalamide
Uniqueness
N-(2-morpholin-4-ylethylcarbamothioyl)-3-nitrobenzamide stands out due to its unique combination of a morpholine ring, nitrobenzamide moiety, and carbamothioyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethylcarbamothioyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c19-13(11-2-1-3-12(10-11)18(20)21)16-14(23)15-4-5-17-6-8-22-9-7-17/h1-3,10H,4-9H2,(H2,15,16,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOQUZZIKJUFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE](/img/structure/B5714796.png)

![(4-Benzylpiperazin-1-yl)[2-(ethylsulfanyl)phenyl]methanone](/img/structure/B5714810.png)
![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)


![Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate](/img/structure/B5714835.png)
![4-(4-bromophenyl)-N-[(E)-butan-2-ylideneamino]-1,3-thiazol-2-amine](/img/structure/B5714851.png)
![2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)
![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)
![3-[1-(carbamothioylamino)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)
